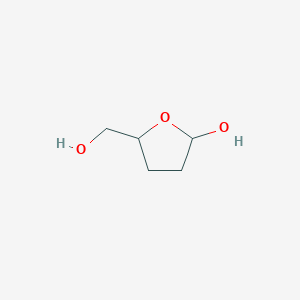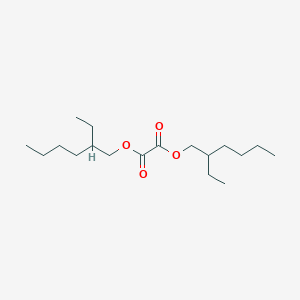
Bis(2-ethylhexyl) oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2-ethylhexyl) oxalate (BEHO) is a chemical compound that belongs to the family of dialkyl oxalates. It is a clear, colorless liquid that is soluble in organic solvents such as chloroform, benzene, and toluene. BEHO is widely used in various fields such as analytical chemistry, material science, and pharmaceuticals due to its unique properties.
Wirkmechanismus
Bis(2-ethylhexyl) oxalate has a unique mechanism of action due to its chemical structure. It forms hydrogen bonds with other molecules, which can lead to changes in their physical and chemical properties. Bis(2-ethylhexyl) oxalate can also interact with biological molecules such as proteins and lipids, leading to changes in their structure and function.
Biochemische Und Physiologische Effekte
Bis(2-ethylhexyl) oxalate has been shown to have various biochemical and physiological effects. It has been found to have anti-inflammatory and antioxidant properties, which can be beneficial in the treatment of various diseases such as cancer and cardiovascular disease. Bis(2-ethylhexyl) oxalate has also been shown to have neuroprotective effects, which can be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
Bis(2-ethylhexyl) oxalate has several advantages for lab experiments. It is a stable and non-volatile compound, which makes it easy to handle and store. It is also a good solvent for various organic compounds, which makes it useful in the extraction and purification of these compounds. However, Bis(2-ethylhexyl) oxalate has some limitations for lab experiments. It is not a very polar solvent, which makes it unsuitable for the extraction of polar compounds. It is also not compatible with some analytical techniques such as gas chromatography.
Zukünftige Richtungen
There are several future directions for the use of Bis(2-ethylhexyl) oxalate in scientific research. One area of interest is the use of Bis(2-ethylhexyl) oxalate as a plasticizer in the production of biodegradable plastics. Another area of interest is the use of Bis(2-ethylhexyl) oxalate as a solvent for the extraction of bioactive compounds from natural sources such as plants and marine organisms. Additionally, Bis(2-ethylhexyl) oxalate can be used as a surfactant in the production of nanoemulsions, which have applications in drug delivery and food technology. Finally, Bis(2-ethylhexyl) oxalate can be used as a lubricant in the production of high-performance metalworking fluids.
Synthesemethoden
Bis(2-ethylhexyl) oxalate can be synthesized by the reaction of 2-ethylhexanol and oxalic acid in the presence of a catalyst such as sulfuric acid. The reaction produces Bis(2-ethylhexyl) oxalate and water as by-products. The purity of the synthesized Bis(2-ethylhexyl) oxalate can be improved by distillation and recrystallization.
Wissenschaftliche Forschungsanwendungen
Bis(2-ethylhexyl) oxalate has been extensively used in scientific research due to its unique properties. It is used as a solvent for various organic compounds, including polycyclic aromatic hydrocarbons (PAHs) and fullerenes. Bis(2-ethylhexyl) oxalate is also used as a plasticizer in the production of polyvinyl chloride (PVC) products, such as pipes, cables, and flooring. Additionally, Bis(2-ethylhexyl) oxalate is used as a lubricant in the manufacturing of metalworking fluids and as a surfactant in the production of emulsions.
Eigenschaften
CAS-Nummer |
13675-20-2 |
|---|---|
Produktname |
Bis(2-ethylhexyl) oxalate |
Molekularformel |
C18H34O4 |
Molekulargewicht |
314.5 g/mol |
IUPAC-Name |
bis(2-ethylhexyl) oxalate |
InChI |
InChI=1S/C18H34O4/c1-5-9-11-15(7-3)13-21-17(19)18(20)22-14-16(8-4)12-10-6-2/h15-16H,5-14H2,1-4H3 |
InChI-Schlüssel |
UNJCTNQOWIWHFN-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)COC(=O)C(=O)OCC(CC)CCCC |
Kanonische SMILES |
CCCCC(CC)COC(=O)C(=O)OCC(CC)CCCC |
Synonyme |
Oxalic acid bis(2-ethylhexyl) ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



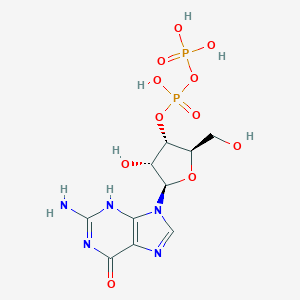
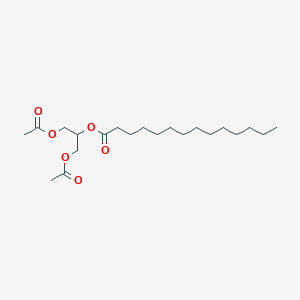
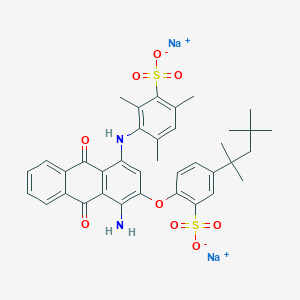
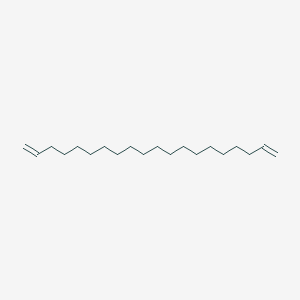
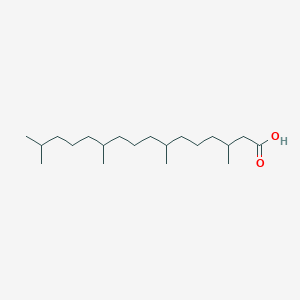
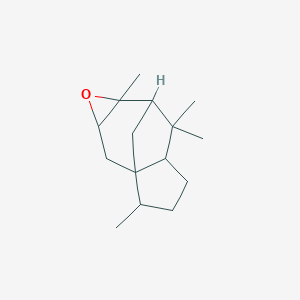
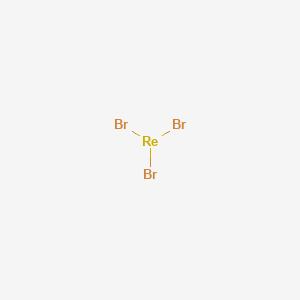
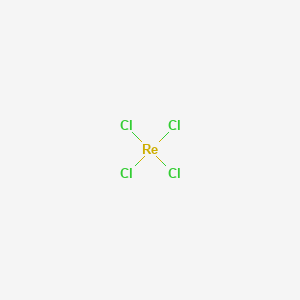
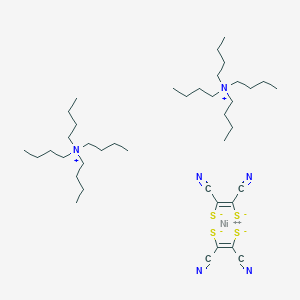
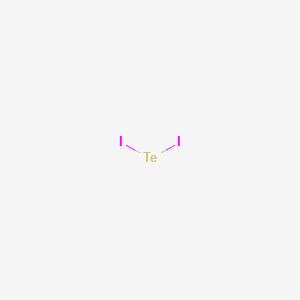
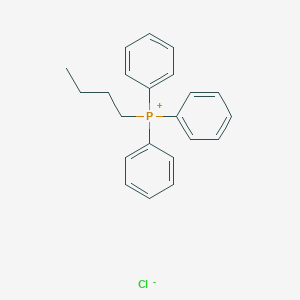

![(4-Nitrophenyl) 2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetate](/img/structure/B81362.png)
